molecular formula C13H15ClN4O2 B2991319 ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate CAS No. 1087648-34-7

ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B2991319
CAS No.: 1087648-34-7
M. Wt: 294.74
InChI Key: BLRFGIPBZPLXHD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a (4-chlorophenyl)aminomethyl group and an ethyl acetate moiety. The 1,2,4-triazole ring is a versatile scaffold known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The 4-chlorophenyl group enhances lipophilicity and may influence binding to biological targets, while the ethyl ester improves solubility and bioavailability.

Properties

IUPAC Name

ethyl 2-[5-[(4-chloroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-2-20-13(19)7-11-16-12(18-17-11)8-15-10-5-3-9(14)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRFGIPBZPLXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

C12H12ClN3O2\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2

This structure features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing triazole moieties. For instance, this compound has shown promising results in vitro against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay, which measures cell viability.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HCT116 (Colon)12.5
A431 (Skin)15.0
Jurkat (Leukemia)10.0

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is as an anticancer agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Table 2: Antimicrobial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis and cellular respiration. Additionally, molecular docking studies suggest that this compound may bind effectively to protein targets such as kinases and other enzymes critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole or phenyl rings can significantly influence potency and selectivity.

Key Findings:

  • Chloro Substituent: The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Alkyl Chains: Variations in alkyl chain length attached to the triazole can alter pharmacokinetic properties.

Case Studies

In a recent study published in MDPI, researchers synthesized a series of triazole derivatives similar to this compound and evaluated their anticancer activities against multiple cell lines. The study found that structural modifications led to enhanced efficacy in certain derivatives compared to others.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Substituent Variations
Compound Name Substituents on Triazole Core Biological Activity Reference
Ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate (4-Chlorophenyl)aminomethyl, ethyl acetate Not explicitly reported (structural analogs suggest potential antimicrobial/antitumor activity) N/A
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Ia) Thiophen-2-ylmethyl, thioacetate (K⁺ salt) Actoprotective activity surpassing riboxin by 6.32%
Triazamate (ethyl 2-[[1-[(dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]thio]acetate) tert-Butyl, dimethylaminocarbonyl, thioacetate Pesticidal activity
Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate Amino group, thioacetate Unreported (lower molecular weight suggests altered pharmacokinetics)

Key Findings :

  • The thiophen-2-ylmethyl analog (Ia) demonstrated superior actoprotective activity compared to sodium or morpholine salts, highlighting the critical role of the cation and heterocyclic substituent .
  • Triazamate ’s tert-butyl and thio groups confer pesticidal properties, emphasizing substituent-driven application diversity .
Impact of Cation and Functional Groups
  • Replacing potassium with sodium in Ia reduced activity by 30%, underscoring cation influence on solubility and target interaction .
  • Introducing morpholine or benzylidene groups into acetohydrazide analogs sharply decreased pharmacological effects, suggesting steric or electronic incompatibility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C)
Target compound C₁₃H₁₄ClN₅O₂ (estimated) ~331.7 Not reported
Triazamate C₁₃H₂₂N₄O₃S 314.4 52.1–53.3
Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate C₆H₁₀N₄O₂S 202.2 Not reported
Ethyl [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate C₁₀H₁₁N₃O₃ 221.2 Not reported

Key Observations :

  • Triazamate ’s higher melting point correlates with its crystalline stability, critical for pesticidal formulations .

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